N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide
Description
N-((5-(Furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide is a structurally complex acetamide derivative featuring a pyridine core substituted with a furan-3-yl group at position 5 and a methylene-linked 2-methoxyphenyl acetamide moiety. This compound combines aromatic heterocycles (pyridine and furan) with a methoxy-substituted phenyl group, likely influencing its electronic and steric properties.
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c1-23-18-5-3-2-4-15(18)9-19(22)21-11-14-8-17(12-20-10-14)16-6-7-24-13-16/h2-8,10,12-13H,9,11H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLHORACKCWEKCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(=O)NCC2=CC(=CN=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the furan-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under specific conditions, often using a palladium-catalyzed cross-coupling reaction.
Introduction of the methoxyphenyl group: The intermediate is then reacted with a methoxyphenyl acetic acid derivative in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Optimization of reaction conditions: Scaling up the reaction requires careful optimization of temperature, pressure, and solvent systems to ensure high yield and purity.
Use of continuous flow reactors: These reactors can enhance the efficiency and safety of the production process by providing better control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The pyridine ring can be reduced to piperidine derivatives using hydrogenation.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for hydrogenation.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted phenylacetamides.
Scientific Research Applications
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide exerts its effects depends on its application:
In medicinal chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
In material science: Its electronic properties can influence the behavior of materials in which it is incorporated, affecting conductivity or light absorption.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
Heterocyclic Core Influence: Pyridine-based analogs (e.g., 5RGX, 5RH0) exhibit strong interactions with viral proteases (e.g., HIS163 in SARS-CoV-2 M<sup>pro</sup>), while benzothiazole derivatives (e.g., ) may target different enzyme families . The furan-3-yl group in the target compound could enhance π-π stacking or polar interactions compared to phenyl/cyanophenyl substituents in 5RGX .
Methoxyphenyl Substituent :
- The 2-methoxyphenyl group in the target compound is structurally analogous to compounds in –7, where methoxy groups improve solubility and modulate electron density for receptor binding .
Linker Modifications :
- Methylenepyridyl linkers (as in the target compound) vs. oxadiazole/thiadiazole linkers (e.g., 6e, 7d) alter conformational flexibility and binding kinetics. Thiadiazole derivatives (e.g., 7d) show enhanced cytotoxicity, likely due to improved metabolic stability .
Pharmacological Performance
Table 2: Anticancer Activity Comparison
Key Findings:
- Methoxy-substituted acetamides (e.g., 6e, 7d) consistently outperform 5-FU in cytotoxicity, suggesting the target compound’s 2-methoxyphenyl group is advantageous .
Biological Activity
N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide, a compound with the CAS number 2034229-22-4, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 338.4 g/mol. Its structural components include a furan ring, a pyridine moiety, and a methoxyphenyl group, which are known to contribute to various biological activities.
1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Pyridine alkaloids have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, studies have reported minimum inhibitory concentration (MIC) values ranging from 4.69 to 156.47 µM against various bacterial strains including Bacillus subtilis, Staphylococcus aureus, and Escherichia coli .
| Bacterial Strain | MIC (µM) Range |
|---|---|
| Bacillus subtilis | 4.69 - 22.9 |
| Staphylococcus aureus | 5.64 - 77.38 |
| Escherichia coli | 2.33 - 156.47 |
| Pseudomonas aeruginosa | 13.40 - 137.43 |
2. Neuroprotective Effects
The compound's structural features suggest potential neuroprotective effects, particularly through inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes involved in neurodegenerative diseases like Alzheimer's . In vitro studies have shown that derivatives of similar structures can inhibit AChE with IC50 values as low as 0.08 µM, indicating a strong potential for cognitive enhancement and protection against neurodegeneration.
3. Antioxidant Activity
Antioxidant properties are crucial for mitigating oxidative stress-related damage in cells. Compounds with similar frameworks have been shown to possess strong antioxidant capabilities, effectively scavenging free radicals and reducing lipid peroxidation . The ability to cross the blood-brain barrier (BBB) enhances their therapeutic potential in neurodegenerative conditions.
The biological activity of this compound is likely mediated through multiple pathways:
- Enzyme Inhibition : The compound may act as a reversible inhibitor of AChE and BuChE, leading to increased acetylcholine levels in synaptic clefts.
- Metal Chelation : Similar compounds have demonstrated the ability to chelate metal ions (e.g., Fe²⁺, Zn²⁺), which can reduce oxidative stress and prevent neurotoxicity .
Case Studies
Case Study 1: Neuroprotective Evaluation
A study evaluated the neuroprotective effects of a series of tacrine derivatives related to this compound. The derivatives exhibited significant inhibition of AChE and BuChE, alongside antioxidant activity assessed through DPPH radical scavenging assays .
Case Study 2: Antimicrobial Testing
In another study focusing on antimicrobial properties, derivatives were tested against various pathogens with promising results indicating effective inhibition at low concentrations, supporting the potential use in treating infections .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for N-((5-(furan-3-yl)pyridin-3-yl)methyl)-2-(2-methoxyphenyl)acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions:
Substitution : Reacting halogenated precursors (e.g., 3-chloro-4-fluoronitrobenzene) with pyridinemethanol derivatives under alkaline conditions to form intermediates .
Reduction : Using iron powder in acidic conditions to reduce nitro groups to amines .
Condensation : Employing condensing agents (e.g., DCC, EDC) to couple acetamide moieties with aromatic amines. For example, chloroacetylated intermediates react with thiazolidinedione derivatives in DMF with potassium carbonate as a base .
- Key Parameters : Reaction temperature (e.g., 130°C for cyclization), solvent choice (DMF for polar aprotic conditions), and stoichiometric ratios (1.5:1 molar excess of chloroacetylated reagents) .
Q. How is the purity and structural integrity of this compound validated post-synthesis?
- Methodological Answer :
- Chromatography : Thin-layer chromatography (TLC) monitors reaction progress, while column chromatography purifies crude products using silica gel and gradient elution (e.g., hexane/ethyl acetate mixtures) .
- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and stereochemistry. Mass spectrometry (MS) verifies molecular weight .
- Crystallography : Single-crystal X-ray diffraction resolves ambiguous stereochemical configurations, particularly for fused pyridine or furan rings .
Advanced Research Questions
Q. How can the condensation step in the synthesis be optimized to enhance yield and minimize byproducts?
- Methodological Answer :
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate condensation .
- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with ethers (THF) to stabilize transition states .
- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time (e.g., from 48 hours to 2 hours) and improve selectivity .
- Byproduct Analysis : Employ LC-MS to identify side products (e.g., dimerization) and adjust stoichiometry .
Q. What analytical approaches resolve contradictions in reported stereochemical configurations?
- Methodological Answer :
- Computational Modeling : Perform density functional theory (DFT) calculations to predict stable conformers and compare with experimental NMR data .
- Vibrational Spectroscopy : FTIR identifies characteristic carbonyl (C=O) and amide (N-H) stretches to distinguish regioisomers .
- X-ray Crystallography : Resolve ambiguity by growing single crystals in optimized solvent systems (e.g., chloroform/methanol) .
Q. How can computational chemistry predict the biological activity of this compound?
- Methodological Answer :
- Molecular Docking : Simulate binding interactions with target proteins (e.g., enzymes like lipoxygenase) using AutoDock Vina. Focus on hydrogen bonding with methoxyphenyl and hydrophobic interactions with the furan ring .
- HOMO-LUMO Analysis : Calculate frontier molecular orbitals to predict reactivity and electron transfer potential. Low HOMO-LUMO gaps (<4 eV) suggest high bioactivity .
- ADMET Prediction : Use QSAR models to estimate pharmacokinetic properties (e.g., logP for lipophilicity) .
Q. What strategies are effective for analyzing structure-activity relationships (SAR) in analogs?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified methoxy groups (e.g., 3-methoxy vs. 4-methoxy) or furan replacements (e.g., thiophene) .
- Biological Assays : Test hypoglycemic activity in vitro (e.g., glucose uptake in adipocytes) or antimicrobial potency against Gram-positive/-negative strains .
- Data Correlation : Use multivariate analysis (e.g., PCA) to link electronic (Hammett σ values) or steric (Taft parameters) effects to bioactivity .
Data Contradiction & Optimization
Q. How should researchers address discrepancies in reaction yields across catalytic systems?
- Methodological Answer :
- Parameter Comparison : Contrast iron powder (80% yield under acidic conditions) vs. catalytic hydrogenation (Pd/C, H₂) for nitro reductions. Assess pH sensitivity and catalyst loading .
- Byproduct Profiling : Use GC-MS to identify impurities (e.g., over-reduced amines) and optimize reaction time .
- Replicability Checks : Standardize solvent purity (e.g., anhydrous DMF) and moisture control to ensure consistency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
